(+)-Chimonanthine Demonstrates Exclusive In Vivo Analgesic Activity Among Chimonanthine Stereoisomers
In a direct head-to-head comparison, (+)-chimonanthine (compound 12) was the only chimonanthine stereoisomer to produce an in vivo analgesic profile resembling that of hodgkinsine, the active natural product benchmark. (−)-Chimonanthine (compound 11) and meso-chimonanthine (compound 13) failed to demonstrate comparable antinociceptive activity despite sharing the same molecular scaffold [1]. All three stereoisomers displayed low binding affinity for mu opioid receptors in vitro, indicating that the in vivo activity of (+)-chimonanthine is not mediated through direct high-affinity mu receptor agonism [1].
| Evidence Dimension | In Vivo Analgesic Activity (Resemblance to Hodkinsine Profile) |
|---|---|
| Target Compound Data | Active (resembles hodgkinsine profile) |
| Comparator Or Baseline | (-)-Chimonanthine (11): Inactive; meso-Chimonanthine (13): Inactive |
| Quantified Difference | (+)-Chimonanthine is the only active stereoisomer; the other two are inactive |
| Conditions | Thermal models of nociception (tail-flick test) and capsaicin-induced pain in mice; in vitro mu opioid receptor binding assay |
Why This Matters
This stereoisomer-specific in vivo activity mandates procurement of the correct (+)-enantiomer for any analgesic research program; substitution with (−)- or meso- forms will yield negative results and invalidate study conclusions.
- [1] Verotta L, Orsini F, Sbacchi M, Scheildler MA, Amador TA, Elisabetsky E. Synthesis and antinociceptive activity of chimonanthines and pyrrolidinoindoline-Type alkaloids. Bioorg Med Chem. 2002;10(7):2133-2142. View Source
